(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone

Lipophilicity Drug-likeness Physicochemical profiling

The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone (CAS 1396811-67-8, molecular formula C₂₃H₂₅N₃O₄, molecular weight 407.5 g/mol) is a fully synthetic small molecule belonging to the phenyl-pyrazole morpholine methanone class. Its structure combines a 1-methyl-1H-pyrazole core substituted at the 3-position with a 2,5-dimethoxyphenyl ring and at the 5-position with a carbonyl-linked 2-phenylmorpholine moiety.

Molecular Formula C23H25N3O4
Molecular Weight 407.47
CAS No. 1396811-67-8
Cat. No. B2414250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone
CAS1396811-67-8
Molecular FormulaC23H25N3O4
Molecular Weight407.47
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCOC(C3)C4=CC=CC=C4
InChIInChI=1S/C23H25N3O4/c1-25-20(14-19(24-25)18-13-17(28-2)9-10-21(18)29-3)23(27)26-11-12-30-22(15-26)16-7-5-4-6-8-16/h4-10,13-14,22H,11-12,15H2,1-3H3
InChIKeySZEXADBBAGHZQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(2,5-Dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone – Structural Identity and Procurement-Relevant Characteristics


The compound (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone (CAS 1396811-67-8, molecular formula C₂₃H₂₅N₃O₄, molecular weight 407.5 g/mol) is a fully synthetic small molecule belonging to the phenyl-pyrazole morpholine methanone class. Its structure combines a 1-methyl-1H-pyrazole core substituted at the 3-position with a 2,5-dimethoxyphenyl ring and at the 5-position with a carbonyl-linked 2-phenylmorpholine moiety. The compound was first registered in PubChem on 2013-11-14 and is catalogued under CID 71796506 [1]. Computed physicochemical descriptors include XLogP3-AA of 2.8, topological polar surface area of 65.8 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and five rotatable bonds [1]. The molecule contains one undefined stereocenter at the morpholine 2-position, meaning commercial samples are typically supplied as a racemic mixture unless chiral separation is specified [1].

Why In-Class Pyrazole-Morpholine Analogs Cannot Substitute for (3-(2,5-Dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone in Research and Screening Campaigns


Within the pyrazole-morpholine methanone chemotype, seemingly minor modifications to the aryl substitution pattern produce substantial changes in computed lipophilicity (XLogP3-AA range ~2.0–3.3), topological polar surface area variation (~57–66 Ų), and hydrogen-bond acceptor count, all of which directly affect membrane permeability, solubility, and target-binding pharmacophore complementarity. The target compound’s 2,5-dimethoxy substitution on the phenyl ring is regioisomerically distinct from the 3,4-dimethoxy, 3,5-dimethoxy, and 4-methoxy analogs that populate chemical supplier catalogues [1]. Because no published head-to-head potency or selectivity data exist for this specific scaffold, procurement decisions must rely on structural uniqueness and computed molecular property differentiation. Treating any in-class analog as functionally interchangeable without experimental confirmation risks invalidating structure-activity relationship interpretation, altering physicochemical profiles of screening libraries, and confounding target-engagement readouts in biochemical or cell-based assays [1].

Quantitative Differentiation Evidence for (3-(2,5-Dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone Against Closest Structural Analogs


XLogP3-AA Lipophilicity: 2,5-Dimethoxy Substitution Increases Computed logP Versus 4-Methoxy and Thienyl Analogs

The target compound’s computed XLogP3-AA of 2.8 differentiates it from the closest commercially catalogued analogs. The 4-methoxyphenyl analog [3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl](2-phenylmorpholino)methanone (no CAS assigned in PubChem) and the 2-thienyl analog [1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl](2-phenylmorpholino)methanone both possess one fewer methoxy oxygen, yielding lower computed hydrophobicity. The higher XLogP3-AA of 2.8 for the target compound indicates enhanced passive membrane permeability potential, a critical parameter for cell-based assay design and blood-brain barrier penetration screening [1].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) of 65.8 Ų Places the Compound in a Favorable CNS Drug-Like Space Distinct from Higher-TPSA Pyrazole Analogs

The target compound’s TPSA of 65.8 Ų falls below the widely cited CNS permeability threshold of ≤90 Ų and also below the oral bioavailability threshold of ≤140 Ų. By comparison, pyrazole-morpholine analogs bearing an additional hydrogen-bond donor (e.g., a phenol or primary amide substituent) or a sulfonamide group can exhibit TPSA values exceeding 80–100 Ų, significantly diminishing the probability of CNS penetration. The absence of hydrogen-bond donors (HBD = 0) in the target compound further reinforces its CNS-favorable profile relative to analogs that introduce an –OH or –NH group on the phenyl ring [1].

CNS drug-likeness Blood-brain barrier permeability TPSA

Rotatable Bond Count of 5 Balances Conformational Flexibility and Entropic Binding Penalty Relative to More Flexible Analogs

The target compound possesses exactly 5 rotatable bonds, a value that positions it within the optimal range for oral drug-likeness (commonly ≤10 rotatable bonds per Veber’s rules) while avoiding excessive conformational entropy that penalizes target binding. Analogs incorporating longer linkers—such as an ethoxy or propoxy spacer between the pyrazole and the morpholine ring—can increase rotatable bond count to 7 or higher, reducing the probability of adopting a bioactive conformation and potentially lowering binding affinity per heavy atom (ligand efficiency). The 2-phenylmorpholine moiety contributes only one rotatable bond beyond the morpholine ring closure, preserving conformational restriction [1].

Conformational flexibility Ligand efficiency Binding entropy

Regioisomeric 2,5-Dimethoxy Substitution on the Phenyl Ring Offers a Distinct H-Bond Acceptor Pharmacophore Versus 3,4- and 3,5-Dimethoxy Analogs

The 2,5-dimethoxyphenyl arrangement places methoxy oxygen atoms at positions that can serve as hydrogen-bond acceptors with a unique spatial separation of approximately 5.0–5.5 Å (para-like orientation), creating a dual-acceptor pharmacophoric feature distinct from the 3,4-dimethoxy (ortho-arrangement, ~3.0 Å separation) and 3,5-dimethoxy (meta-arrangement, ~4.5 Å separation) regioisomers. The commercially catalogued analog (3,5-dimethoxyphenyl)(2-phenylmorpholino)methanone (CAS 954065-97-5) lacks the pyrazole ring entirely, while compounds bearing the pyrazole core but with 3,4-dimethoxy substitution on the phenyl ring present a different spatial orientation of the two H-bond acceptor oxygens. This regioisomeric difference can lead to distinct binding poses and target selectivity profiles in kinase, GPCR, or epigenetic target screening [1].

Pharmacophore diversity Structure-activity relationship Regioisomer differentiation

Molecular Weight of 407.5 g/mol Falls Within Lead-Like Chemical Space, Superior to Larger Pyrazole-Morpholine Conjugates for Fragment-Based and HTS Library Design

With a molecular weight of 407.5 g/mol, the target compound resides within the lead-like space (commonly defined as MW ≤ 460) and well below the upper bound of Lipinski’s Rule of Five (MW ≤ 500). This contrasts with more elaborate pyrazole-morpholine conjugates that incorporate additional fused rings, extended linkers, or multiple aromatic substituents, which can exceed MW 500–550. The compound’s favorable heavy-atom count of 30 further supports its suitability for downstream optimization, as there is substantial headroom for synthetic elaboration before exceeding drug-like property thresholds. The presence of a single undefined stereocenter means the racemate is the standard commercial form; procurement of individual enantiomers for stereospecific SAR studies would require chiral chromatography [1].

Lead-likeness Fragment-based drug discovery HTS library design

Absence of Primary Amine, Carboxylic Acid, or Sulfonamide Functionality Reduces Risk of Pan-Assay Interference and Non-Specific Protein Binding Versus Polar-Functionalized Analogs

The target compound contains no primary amine, carboxylic acid, or sulfonamide functional groups. This chemical feature profile computationally reduces the risk of pan-assay interference (PAINS) behaviors and non-specific electrostatic protein binding that commonly afflict screening libraries containing ionizable functional groups at physiological pH. Analogs bearing a free carboxylic acid (e.g., 5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxylic acid) or a primary amine (e.g., 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-amine) carry a formal charge at pH 7.4, which can promote aggregation-based inhibition, colloidal aggregation, or promiscuous binding to serum albumin. The target compound’s five hydrogen-bond acceptors (three ether oxygens, one carbonyl oxygen, one morpholine oxygen) and zero hydrogen-bond donors place it in a neutral, moderately polar chemical space that is generally more compatible with biochemical and biophysical assay formats [1].

Pan-assay interference compounds (PAINS) Non-specific binding Assay compatibility

Recommended Research and Industrial Application Scenarios for (3-(2,5-Dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone Based on Quantitative Differentiation Evidence


CNS-Targeted High-Throughput Screening Library Design Requiring Favorable BBB Permeability Predictors

The compound’s computed TPSA of 65.8 Ų (well below the 90 Ų CNS threshold), XLogP3-AA of 2.8, and zero hydrogen-bond donor count make it an ideal candidate for inclusion in CNS-focused screening decks. Procurement for neuroscience target screens—including GPCRs, ion channels, and neurotransmitter transporters—is justified by the combination of low TPSA and moderate lipophilicity, which jointly predict passive blood-brain barrier penetration superior to higher-TPSA pyrazole analogs [1].

Kinase or GPCR Hit-Finding Campaigns Requiring Regioisomerically Diverse Pharmacophore Coverage

The 2,5-dimethoxy substitution pattern on the phenyl ring provides a distinct spatial orientation of dual hydrogen-bond acceptor oxygens (O-O distance ~5.0–5.5 Å) that is not represented by the more common 3,4-dimethoxy or 3,5-dimethoxy regioisomers. Procurement of this compound alongside the corresponding 3,4- and 3,5-dimethoxy analogs enables systematic exploration of methoxy pharmacophore geometry in kinase hinge-binding, GPCR orthosteric/allosteric site recognition, or bromodomain acetyl-lysine mimicry [1].

Lead-Like Fragment Elaboration and Structure-Activity Relationship Expansion with MW Headroom

With MW of 407.5 g/mol and heavy-atom count of only 30, the compound provides substantial synthetic headroom for molecular property optimization before exceeding drug-like thresholds. Procurement as a starting scaffold for medicinal chemistry programs—particularly those targeting inflammatory, oncologic, or neurologic indications—allows for addition of substituents on the phenyl rings or pyrazole core while maintaining lead-like physicochemical parameters. The racemic nature of the commercial product also offers the opportunity to perform chiral resolution and comparative enantiomer pharmacology [1].

Assay Interference-Controlled Screening for Protein Targets Sensitive to Non-Specific Electrostatic Binding

The absence of ionizable functional groups (no carboxylic acid, primary amine, or sulfonamide) reduces the risk of aggregation-based false positives and non-specific electrostatic interactions with target proteins. This compound is especially well-suited for inclusion in biophysical screening cascades (surface plasmon resonance, thermal shift assay, isothermal titration calorimetry) where compound charge state at physiological pH significantly influences data quality and hit confirmation rates [1].

Quote Request

Request a Quote for (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.